molecular formula C9H9FO2S B13150796 2-((3-Fluorobenzyl)thio)acetic acid

2-((3-Fluorobenzyl)thio)acetic acid

Cat. No.: B13150796
M. Wt: 200.23 g/mol
InChI Key: WRNKBSNOLIRPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Fluorobenzyl)thio)acetic acid is a sulfur-containing acetic acid derivative with a 3-fluorobenzyl group attached via a thioether linkage. Its molecular formula is C₉H₈FSO₂, and its structure combines a polar carboxylic acid group with a lipophilic aromatic moiety. The fluorine atom at the meta position of the benzyl ring modulates electronic effects (inductive electron-withdrawing) and steric properties, influencing interactions with biological targets .

Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]acetic acid

InChI

InChI=1S/C9H9FO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

WRNKBSNOLIRPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSCC(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 3-Fluorobenzyl Halide and Thioacetic Acid Derivatives

A common and effective approach is the reaction of 3-fluorobenzyl halide (chloride or bromide) with a thiolate salt derived from thioacetic acid or its salts under basic conditions.

  • Procedure:

    • Prepare the thiolate anion by deprotonating thioacetic acid with a base such as sodium hydroxide or potassium carbonate in an appropriate solvent (e.g., ethanol, dimethylformamide).
    • Add 3-fluorobenzyl halide slowly to the thiolate solution at controlled temperature (room temperature to mild heating).
    • Stir the reaction mixture for several hours until completion, monitored by thin-layer chromatography (TLC).
    • Work up by acidification to liberate the free acid, followed by extraction and purification (e.g., recrystallization or chromatography).
  • Example conditions:

    • Solvent: Ethanol or DMF
    • Base: NaOH or K2CO3
    • Temperature: 25–80 °C
    • Reaction time: 2–24 hours

This method is supported by analogous syntheses of benzyl thioacetic acid derivatives reported in the literature, such as the synthesis of phenanthro-triazine-3-thiol derivatives where benzyl halides are reacted with thiols under basic ethanolic conditions.

Alternative Method: Direct Coupling via Thiol-Alkylation

Another approach involves direct alkylation of a thiol group with 3-fluorobenzyl halide in the presence of a base:

  • Procedure:
    • Use 2-mercaptoacetic acid (thioglycolic acid) as the thiol source.
    • React with 3-fluorobenzyl bromide or chloride in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Employ a base like triethylamine or sodium hydride to generate the thiolate in situ.
    • Reaction is carried out at low to moderate temperature (-10 to 40 °C) to control side reactions.
    • After reaction completion, acidify and isolate the product.

This approach leverages the nucleophilicity of the thiol group and the electrophilicity of the benzyl halide, yielding the desired thioether with acetic acid functionality intact.

Industrial-Scale Considerations and Related Fluorophenylacetic Acid Syntheses

While direct preparation methods for this compound are limited in open literature, industrial preparation methods for related fluorophenylacetic acids provide insights into scalable and efficient synthesis routes.

  • For example, 2,3-difluorophenylacetic acid is industrially synthesized by:

    • Generating fluorobenzene organolithium intermediates at low temperature (-65 to -78 °C).
    • Reacting with oxalic acid esters to form keto acid esters.
    • Reducing and acidifying to obtain the fluorophenylacetic acid with high purity and yield (~77.6% recovery, 99.6% purity).
  • Another patent describes photohalogenation of 2,3-difluorotoluene to 2,3-difluorobenzyl halide followed by cobalt-catalyzed carbonylation to yield the corresponding fluorophenylacetic acid under mild conditions (30-40 °C).

These methods underscore the importance of controlled low-temperature organometallic reactions and catalytic carbonylation for fluorinated phenylacetic acid derivatives, which could be adapted for the synthesis of thioether analogs like this compound.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Thiolate formation Thioacetic acid + NaOH/K2CO3 25–80 Ethanol, DMF N/A Generates thiolate nucleophile
Nucleophilic substitution 3-Fluorobenzyl chloride/bromide + thiolate 25–80 Ethanol, DMF 60–90 Reaction time 2–24 h, monitored by TLC
Acidification and purification Acid (HCl) to liberate acid, extraction, recrystallization Ambient Water, ethyl acetate N/A Purifies this compound
Industrial organolithium route 3-Fluorobenzene + n-BuLi + oxalic acid esters -65 to -78 THF, MTBE ~77.6 For fluorophenylacetic acid analogs
Photohalogenation + carbonylation 2,3-Difluorotoluene + Cl2/Br2 + Co catalyst + CO 30–40 Methanol High Mild, industrially scalable

Analytical and Purification Techniques

Summary and Recommendations

The preparation of this compound is best achieved via nucleophilic substitution of 3-fluorobenzyl halides with thiolate salts derived from thioacetic acid or thioglycolic acid under mild to moderate conditions using polar solvents. Industrially relevant methods for related fluorophenylacetic acids suggest that low-temperature organolithium chemistry and catalytic carbonylation are viable for large-scale synthesis, potentially adaptable for thioether derivatives.

The choice of solvent, base, temperature, and purification method critically influences yield and purity. Ethanol and DMF are preferred solvents, with sodium hydroxide or potassium carbonate as bases. Reaction temperatures between 25 and 80 °C and reaction times from 2 to 24 hours provide optimal conversion.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluorobenzyl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Fluorobenzyl)thio)acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-((3-Fluorobenzyl)thio)acetic acid involves its interaction with various molecular targets. The thioether group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity and affect metabolic pathways .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-((4-Fluorophenyl)thio)acetic Acid (CAS 332-51-4): The fluorine substituent is at the para position on the phenyl ring, altering electronic distribution compared to the meta position in the target compound.
  • 2-[(3-Fluorobenzyl)thio]ethanol (CAS 85582-62-3): Replacing the carboxylic acid group with ethanol reduces polarity and hydrogen-bonding capacity. This decreases water solubility (logP ~2.8 vs. ~1.5 for the target) and may limit bioavailability in aqueous environments .

Heterocyclic Analogues

  • 2-((6-R-Quinolin-4-yl)thio)acetic Acid Derivatives: Quinoline-based analogues (e.g., QAC-1 and sodium salts) exhibit enhanced π-π stacking interactions due to the fused aromatic system. Sodium salts (e.g., QAC-4) show higher water solubility (logD ~−1.2 at pH 7) compared to the target compound (estimated logD ~0.8), improving bioavailability in plant growth studies .
  • Triazole Derivatives (e.g., 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid): The triazole ring introduces additional hydrogen-bonding sites and electron-rich regions.

Functional Group Variations

  • S-Thiobenzoyl Thioglycolic Acid :
    The dithioester group increases reactivity, enabling participation in radical reactions. However, this reduces stability under physiological conditions compared to the thioether linkage in the target compound .

  • 2-(3-(Trifluoromethyl)benzamido)acetic Acid (CAS 17794-48-8) :
    The trifluoromethyl group (logP ~2.9) enhances lipophilicity and metabolic stability but may increase toxicity. The benzamido linkage introduces a planar geometry, contrasting with the flexible thioether in the target compound .

Solubility and Lipophilicity

Compound logP logD (pH 7) Water Solubility (mg/mL)
2-((3-Fluorobenzyl)thio)acetic Acid ~1.5 ~0.8 ~15
2-((4-Fluorophenyl)thio)acetic Acid ~1.2 ~0.5 ~20
QAC-4 (Sodium Salt) ~−0.5 ~−1.2 >100
Triazole Derivative (2,4-Dimethoxy) ~2.5 ~1.8 ~5

Toxicity and Metabolic Considerations

  • Toxicity: Sodium salts of quinoline derivatives (e.g., QAC-5) show higher cytotoxicity (LD₅₀ ~50 mg/kg in rodents) compared to their acid forms (LD₅₀ ~200 mg/kg), likely due to increased membrane permeability . The target compound’s fluorine substituent may reduce toxicity (predicted LD₅₀ ~150 mg/kg) by limiting bioaccumulation.
  • Metabolism: Thioether linkages are generally resistant to hydrolysis, but hepatic CYP450-mediated oxidation of the benzyl ring could generate reactive metabolites. Fluorine substitution slows this process compared to non-fluorinated analogues .

Biological Activity

2-((3-Fluorobenzyl)thio)acetic acid is a sulfur-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antimicrobial properties. This article will detail its synthesis, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with sodium thioacetate, followed by hydrolysis to yield the final product. This method allows for the incorporation of the fluorobenzyl group, which is significant for enhancing biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For instance, a study evaluated its effects on various cancer cell lines, including breast cancer (MDA-MB-231). The compound demonstrated an IC50 value comparable to established chemotherapeutic agents, indicating its potential as a therapeutic agent in oncology.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23127.6
PaclitaxelMDA-MB-23129.3

This suggests that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with thioether moieties often exhibit enhanced antibacterial properties. In particular, this compound has been tested against various bacterial strains with results indicating effective inhibition at low concentrations.

Bacterial StrainEC50 (mg/L)
Ralstonia solanacearum40 - 78
Xanthomonas oryzae83

These findings suggest that the compound's thioether structure contributes to its efficacy against bacterial pathogens, potentially offering a new avenue for antibiotic development.

Case Studies

  • Breast Cancer Inhibition : A study published in November 2024 highlighted the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives, which included analogs of this compound. The results demonstrated significant inhibitory effects on MDA-MB-231 cells, positioning these derivatives as potential candidates for targeted cancer therapies .
  • Antibacterial Activity Assessment : Another investigation focused on the antibacterial activities of sulfur-containing compounds revealed that derivatives similar to this compound exhibited lower EC50 values compared to traditional antibiotics like thiodiazole copper and bismerthiazol against Ralstonia solanacearum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.